Methyl 2-(5-bromopyrazin-2-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-bromopyrazin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)2-5-3-10-6(8)4-9-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQFZEGJAINFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for Methyl 2 5 Bromopyrazin 2 Yl Acetate
Precursor Synthesis and Functionalization of the Pyrazine (B50134) Nucleus
The construction of the target molecule begins with the synthesis and appropriate functionalization of the pyrazine core. A common and cost-effective starting material is 2-aminopyrazine (B29847). chemicalpapers.comchemicalbook.com This precursor is advantageous as the amino group can direct subsequent electrophilic substitution reactions and can later be converted into other functional groups as needed.
The synthesis of 2-aminopyrazine itself can be achieved through various methods, including the reaction of α-iminodiacetonitriles with alcohols in the presence of alkali compounds or by treating 2-chloropyrazine (B57796) with anhydrous ammonia (B1221849) at elevated temperatures. google.comgoogle.com Once obtained, 2-aminopyrazine serves as the foundational scaffold for introducing the necessary substituents. The primary functionalization step is the introduction of a bromine atom, followed by the conversion of the amino group into a handle suitable for introducing the acetate (B1210297) moiety.
Targeted Bromination Techniques for 5-Bromopyrazin-2-yl Derivatives
Achieving regioselective bromination is a critical step in the synthesis of Methyl 2-(5-bromopyrazin-2-yl)acetate. The goal is to introduce a bromine atom specifically at the C-5 position of the pyrazine ring. Starting from 2-aminopyrazine, electrophilic aromatic bromination can be controlled to yield the desired 2-amino-5-bromopyrazine (B17997).
A common reagent for this transformation is N-Bromosuccinimide (NBS). The reaction conditions, including the solvent and temperature, are optimized to favor mono-bromination at the 5-position, which is activated by the electron-donating amino group at the C-2 position. chemicalbook.comthieme.de Studies have shown that using acetonitrile (B52724) as a solvent, sometimes with microwave irradiation, can lead to excellent yields of 2-amino-5-bromopyrazine while minimizing the formation of di-brominated byproducts. thieme.de
The following table summarizes typical conditions for the bromination of 2-aminopyrazine.
| Brominating Agent | Solvent | Conditions | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Dichloromethane | Room Temperature, 3.5h | 81.5 | chemicalbook.com |
| N-Bromosuccinimide (NBS) | Acetonitrile | Microwave, 100°C, 5 min | High | chemicalbook.comthieme.de |
| Bromine/Acetic Acid | Acetic Acid | 20-50°C, 1h | 62-67 | orgsyn.org |
Once 2-amino-5-bromopyrazine is synthesized, the amino group must be converted to a group that allows for the introduction of the acetate side chain. A standard and effective method is the Sandmeyer reaction. nih.govorganic-chemistry.org This reaction converts the primary aromatic amine into a diazonium salt, which is then displaced by a halide. For instance, treatment of 2-amino-5-bromopyrazine with a nitrite (B80452) source (like sodium nitrite) in the presence of hydrobromic acid can yield 2,5-dibromopyrazine (B1339098). chemicalbook.com Alternatively, using hydrochloric acid can produce 2-bromo-5-chloropyrazine (B1517454). cymitquimica.com This di-halogenated pyrazine is a versatile intermediate for subsequent cross-coupling reactions.
Esterification and Acetate Moiety Introduction Methodologies
With a suitable precursor like 2-bromo-5-chloropyrazine or 2,5-dibromopyrazine in hand, the next stage is the introduction of the methyl acetate group (-CH2COOCH3). This is typically accomplished through a transition metal-catalyzed cross-coupling reaction, such as the Negishi coupling. wikipedia.org
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org In this case, the 2-bromo-5-chloropyrazine would be coupled with an organozinc reagent bearing the methyl acetate moiety, such as the Reformatsky reagent (BrZnCH2COOCH3) or a related zinc derivative. The palladium catalyst facilitates the formation of a new carbon-carbon bond at the more reactive position of the dihalopyrazine.
An alternative pathway involves first synthesizing the carboxylic acid, 2-(5-bromopyrazin-2-yl)acetic acid, and then performing an esterification. The final esterification step is commonly achieved via the Fischer esterification method. operachem.combyjus.com This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), and heating the mixture to drive the equilibrium towards the ester product. operachem.commasterorganicchemistry.com
The general procedure for a Fischer esterification involves dissolving the carboxylic acid in methanol, adding a catalytic amount of concentrated sulfuric acid, and refluxing the mixture for several hours. operachem.com The reaction is then worked up by neutralizing the acid and extracting the ester. operachem.com
| Esterification Method | Reagents | Conditions | Key Features |
| Fischer Esterification | Carboxylic Acid, Methanol, H₂SO₄ (catalyst) | Reflux | Reversible reaction; uses excess alcohol to drive equilibrium. masterorganicchemistry.comjove.com |
| Yamaguchi Esterification | Carboxylic Acid, 2,4,6-Trichlorobenzoyl chloride, DMAP | Room Temperature | Forms a mixed anhydride (B1165640) intermediate; proceeds under mild conditions. |
| With Diazomethane (B1218177) | Carboxylic Acid, Diazomethane (CH₂N₂) | Room Temperature | High yield, but diazomethane is toxic and explosive. |
Optimization of Reaction Conditions for Enhanced Yields and Purity
Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, the optimization of the Negishi cross-coupling step is particularly critical. numberanalytics.com
Key parameters that can be adjusted include the choice of catalyst, ligand, solvent, and temperature. numberanalytics.com Palladium catalysts are most common, and the choice of phosphine (B1218219) ligand can significantly impact reaction efficiency by influencing the stability and reactivity of the catalytic species. bucknell.edu Bulky, electron-rich ligands often improve yields by promoting the desired reductive elimination step and inhibiting side reactions. bucknell.edu
The table below illustrates how different parameters can be varied to optimize a Negishi coupling reaction.
| Parameter | Variation | Effect on Reaction | Reference |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Affects reaction rate and catalyst stability. Pd(OAc)₂ can be highly efficient. | numberanalytics.comresearchgate.net |
| Ligand | PPh₃, RuPhos, SPhos, CPhos | Influences catalyst activity and selectivity; bulky, electron-rich ligands can inhibit side reactions and improve yields. | bucknell.edunih.gov |
| Solvent | THF, DMF, Acetonitrile | Affects solubility and reactivity of reagents. Polar aprotic solvents are common. | numberanalytics.com |
| Temperature | Room Temp to 100°C | Higher temperatures increase reaction rates but may also promote decomposition or side reactions. | numberanalytics.comnih.gov |
| Additive | Salts (e.g., LiCl), TBAB | Can improve solubility and reactivity of organometallic reagents. | numberanalytics.comnih.gov |
Similarly, for the Fischer esterification step, optimization involves controlling the molar ratio of alcohol to carboxylic acid, the concentration of the acid catalyst, and the reaction temperature to shift the equilibrium towards the product. jove.comsciencemadness.org Efficient removal of water, a byproduct of the reaction, can also significantly increase the yield. operachem.commasterorganicchemistry.com
Novel Synthetic Pathways and Sustainable Synthesis Approaches
Modern organic synthesis places a strong emphasis on developing novel and sustainable methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.netingentaconnect.com Several steps in the synthesis of this compound, such as the bromination of 2-aminopyrazine or cross-coupling reactions, can be accelerated using microwave technology. researchgate.netchemicalbook.comnih.gov For example, microwave-assisted aminodehalogenation reactions on pyrazine rings have been shown to reduce reaction times from 24 hours to just 30 minutes while also increasing the yield. ingentaconnect.com
Sustainable Catalysis: A significant area of research focuses on replacing expensive and toxic precious metal catalysts (like palladium) with catalysts based on more earth-abundant and less toxic metals such as iron, copper, or manganese. acs.orgiith.ac.in While palladium remains highly effective for many cross-coupling reactions, the development of catalysts using these more sustainable metals is a key goal for industrial-scale synthesis. iith.ac.in Furthermore, the use of supported metal catalysts, where the metal is anchored to a solid matrix like charcoal or silica, facilitates easier separation and recycling of the catalyst, contributing to a more sustainable process. mdpi.comresearchgate.net These heterogeneous catalysts can sometimes offer different reactivity compared to their homogeneous counterparts, opening up new synthetic possibilities. mdpi.com
Reactivity and Transformation Pathways of Methyl 2 5 Bromopyrazin 2 Yl Acetate
Palladium-Catalyzed Cross-Coupling Reactions of the Bromine Moiety
The bromine atom at the C5 position of the pyrazine (B50134) ring is amenable to a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the pyrazine core. The electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition step in the catalytic cycle, making halopyrazines excellent substrates for these transformations. rsc.org
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most robust methods for forming C-C bonds. For substrates like Methyl 2-(5-bromopyrazin-2-yl)acetate, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, or vinyl groups in place of the bromine atom.
Research on related bromopyrazine systems has demonstrated the feasibility of this transformation. For instance, highly functionalized 6-bromopyrazines have been successfully subjected to Suzuki coupling conditions to generate biaryl structures. rsc.org The reaction of 2-amino-5-bromopyrazine (B17997) with various pyridylboronic acids has also been reported to proceed in moderate yields to form novel pyrazinylpyridine derivatives. acs.org A typical catalytic system for the Suzuki coupling of a bromopyrazine involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ or PdCl₂(PPh₃)₂, a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a solvent mixture like dioxane/water or DME.
The table below outlines representative conditions for Suzuki-Miyaura coupling based on analogous bromopyrazine substrates.
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|
| Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Moderate to High | acs.org |
| Heteroarylboronic Acid | PdCl₂(dppf) | K₂CO₃ | DME | Good | rsc.org |
| Alkenylboronic Ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent | nih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental for synthesizing aryl and heteroaryl amines from the corresponding halides. Applying this methodology to this compound enables the introduction of a wide range of primary and secondary amines, leading to the synthesis of 5-aminopyrazine derivatives which are prevalent in pharmacologically active compounds. acs.org
Studies on the amination of chloropyrazine, a related but typically less reactive substrate than bromopyrazine, have shown excellent yields with very low catalyst loadings, highlighting the efficiency of this reaction on the pyrazine scaffold. rsc.org For example, chloropyrazine was coupled with n-octylamine in 82% yield using just 0.005 mol% of a palladium catalyst. rsc.org The reaction generally requires a palladium precursor, a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos, or RuPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
The table below summarizes typical conditions for Buchwald-Hartwig amination on halo-heterocyclic systems.
| Amine Partner | Catalyst / Ligand | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|
| Primary Alkylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | High | rsc.org |
| Secondary Amine (e.g., Morpholine) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | Good to High | acs.org |
| Aniline Derivative | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | Moderate to High | researchgate.net |
Beyond Suzuki and Buchwald-Hartwig reactions, the bromine moiety of this compound can participate in other important palladium-catalyzed transformations.
The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between the bromopyrazine and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base. Sonogashira couplings are well-explored in pyrazine chemistry, with even less reactive chloropyrazines proving to be excellent substrates. rsc.org This reaction opens the door to synthesizing pyrazine-alkyne conjugates, which are valuable intermediates for pharmaceuticals and organic materials.
The Heck reaction couples the bromopyrazine with an alkene to form a new C-C bond, resulting in a vinylpyrazine derivative. The reaction is usually performed in the presence of a palladium catalyst and a base. Studies involving the Heck cross-coupling of 2,3-dichloropyrazine (B116531) with various acrylates and styrenes have demonstrated the utility of this method for the alkenylation of the pyrazine ring. rsc.org
Nucleophilic Substitution and Displacement Reactions on the Pyrazine Ring
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property activates the ring towards nucleophilic aromatic substitution (SNAr), where the bromine atom can be displaced directly by a strong nucleophile. This pathway offers an alternative to metal-catalyzed reactions for introducing heteroatom nucleophiles.
The SNAr mechanism typically involves the addition of a nucleophile to the carbon atom bearing the leaving group (bromine), forming a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms of the pyrazine ring help to stabilize this intermediate. Subsequent elimination of the bromide ion restores the aromaticity of the ring. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The reaction is often promoted by polar aprotic solvents (e.g., DMF, DMSO) and may require elevated temperatures. The presence of the electron-withdrawing acetate (B1210297) group on the same ring further enhances the electrophilicity of the pyrazine core, potentially facilitating this substitution.
Ester Hydrolysis and Amidation Reactions for Diverse Derivatization
The methyl ester group of this compound provides a key site for derivatization.
Ester Hydrolysis: The ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-(5-bromopyrazin-2-yl)acetic acid. Saponification using an aqueous base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidic workup, is the most common method. This transformation converts the ester into a versatile carboxylic acid functional group, which can then be used in a variety of subsequent reactions, such as amide bond formations.
Amidation: The ester can be converted directly into a wide range of primary, secondary, or tertiary amides through reaction with the desired amine (aminolysis). This reaction often requires heating or the use of a catalyst. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents (e.g., T3P, EDCI, HBTU) to form the amide bond under mild conditions. rjpbcs.com This pathway allows for the synthesis of a large library of pyrazine-acetamide derivatives, which is a common strategy in drug discovery programs. nih.gov
Chemo- and Regioselective Functionalization of the Pyrazine Acetate Moiety
The methylene (B1212753) group (-CH₂-) in the acetate side chain is positioned between two electron-withdrawing groups: the pyrazine ring and the ester carbonyl. This "active methylene" position is characterized by enhanced acidity of its protons. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), generates a resonance-stabilized enolate.
This enolate is a potent nucleophile and can react with a variety of electrophiles, allowing for the selective functionalization of the side chain.
Alkylation: Reaction with alkyl halides (R-X) would introduce an alkyl group at the α-position, yielding Methyl 2-(5-bromopyrazin-2-yl)alkanoates.
Aldol and Claisen Reactions: Reaction with aldehydes or ketones would result in β-hydroxy esters, while reaction with other esters could lead to β-keto esters.
Achieving chemoselectivity is crucial. To favor reaction at the active methylene group over nucleophilic attack at the pyrazine ring, non-nucleophilic strong bases (like LDA) at low temperatures are typically employed. These conditions promote rapid deprotonation to form the enolate while minimizing the risk of competing SNAr reactions on the pyrazine core. This regioselective functionalization of the side chain provides a powerful method for elaborating the structure without altering the core pyrazine ring.
Ring Expansion and Other Rearrangement Reactions of Bromopyrazine Acetate Derivatives
One relevant example is the phenomenon of tele-substitution observed in halo-substituted 1,2,4-triazolo[4,3-a]pyrazines. acs.org In these systems, a nucleophile can attack a carbon atom of the pyrazine ring distant from the halogen-bearing carbon. acs.org This process can lead to a rearranged product through a proposed mechanism involving the opening of the pyrazine ring followed by a rearrangement and re-cyclization. acs.org For instance, the reaction of an 8-bromo-triazolopyrazine with a nucleophile could potentially lead to a 5-substituted product. acs.org Although this example involves a fused ring system, it highlights the possibility of complex rearrangements in pyrazine chemistry that deviate from simple nucleophilic aromatic substitution.
The propensity for such a rearrangement in this compound would depend on several factors, including the nature of the nucleophile, reaction conditions, and the electronic properties of the pyrazine ring, which are influenced by the electron-withdrawing acetate group.
Table 1: Potential Factors Influencing Rearrangement Reactions of Bromopyrazine Derivatives
| Factor | Potential Influence on Reactivity |
| Nucleophile Strength | Stronger nucleophiles may favor direct substitution, while softer nucleophiles might induce more complex reaction pathways. |
| Solvent Polarity | Polar solvents could stabilize charged intermediates that may be involved in ring-opening mechanisms. |
| Temperature | Higher temperatures could provide the activation energy needed for less favorable rearrangement pathways over direct substitution. |
| Presence of Catalysts | Lewis acids or transition metals could coordinate to the pyrazine nitrogen atoms, altering the ring's electronic structure and influencing the reaction outcome. |
It is important to note that these are hypothetical pathways for this compound based on the behavior of related heterocyclic systems. Further experimental investigation is necessary to determine if and under what conditions such ring expansions or rearrangements would occur.
Oxidative Coupling Reactions and Pyrazine Ring Modification
Oxidative coupling reactions represent a powerful tool in organic synthesis for the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org These reactions typically involve the use of a metal catalyst and an oxidant. wikipedia.org In the context of this compound, the bromine atom provides a handle for well-established cross-coupling reactions like Suzuki, Stille, and Heck couplings, which proceed via an oxidative addition/reductive elimination cycle.
Beyond these standard cross-coupling methods, direct C-H activation and oxidative coupling offer an alternative strategy for pyrazine ring modification. While specific examples for this compound are not documented, the principles of C-H functionalization on electron-deficient heterocycles are well-established. The pyrazine ring is electron-deficient, and the C-H bonds on the ring could potentially be activated for coupling with other aromatic or heteroaromatic partners.
For instance, palladium-catalyzed aerobic oxidative coupling has been demonstrated for other aromatic systems, such as the homocoupling of o-xylene, where the choice of ligand was crucial for achieving high selectivity. nih.gov A similar approach could hypothetically be applied to couple two molecules of a pyrazine derivative, or to couple a pyrazine with another aromatic compound.
Table 2: Potential Oxidative Coupling Strategies for Pyrazine Ring Modification
| Reaction Type | Potential Outcome for this compound |
| Homocoupling | Dimerization of the pyrazine ring system to form a bipyrazine derivative. |
| Cross-Coupling with Arenes | Formation of an aryl-pyrazine bond at a C-H position, leading to a more complex molecular scaffold. |
| Intramolecular C-H Activation | Cyclization involving the acetate side chain, if the chain is suitably modified, to form a fused ring system. |
Furthermore, the pyrazine ring itself can be modified through various synthetic transformations. The synthesis of the antiviral drug Favipiravir, for example, involves multiple steps of halogenation, cyanation, and nucleophilic substitution on a pyrazine core, demonstrating the feasibility of extensive ring functionalization. mdpi.com The bromine atom of this compound is a key reactive site. It can be readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution (SNAr), a common reaction for halopyrazines. mdpi.comthieme-connect.de This allows for the introduction of a wide range of functional groups onto the pyrazine ring, significantly altering the molecule's properties and potential applications.
Methyl 2 5 Bromopyrazin 2 Yl Acetate As a Versatile Molecular Building Block
Construction of Advanced Heterocyclic Systems Utilizing Methyl 2-(5-bromopyrazin-2-yl)acetate
The unique arrangement of functional groups in this compound makes it a strategic precursor for the synthesis of complex, fused heterocyclic systems. The presence of the bromine atom and the methyl acetate (B1210297) group allows for a variety of cyclization strategies.
The bromine atom on the pyrazine (B50134) ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions can introduce new carbon-carbon or carbon-heteroatom bonds, setting the stage for subsequent intramolecular cyclization reactions. For instance, coupling with an ortho-amino-substituted arylboronic acid could be followed by an intramolecular amidation reaction with the ester group to form a pyrazino-diazepine fused system.
Furthermore, the active methylene (B1212753) group adjacent to the ester carbonyl can be utilized in condensation reactions. Base-mediated condensation with aldehydes or ketones can lead to the formation of a new ring fused to the pyrazine core. The ester group itself can be hydrolyzed to a carboxylic acid, which can then participate in cyclization reactions, such as Friedel-Crafts acylation or the formation of lactones and lactams. The synthesis of various fused heterocycles, such as furopyridines, often involves the cyclization of functionalized esters. researchgate.net
Design and Elaboration of Novel Pyrazine-Based Molecular Scaffolds
Pyrazine derivatives are recognized as versatile scaffolds in medicinal chemistry due to their ability to engage in various chemical interactions. scispace.com this compound serves as an excellent starting point for the elaboration of novel pyrazine-based molecular scaffolds. The two functional groups can be modified independently to build molecular complexity and diversity.
The ester group can be easily converted into a wide range of other functional groups. For example:
Amidation: Reaction with various primary or secondary amines can generate a library of amides with diverse substituents.
Reduction: Reduction of the ester to an alcohol provides a site for ether or ester linkages.
Hydrolysis: Saponification of the ester to the corresponding carboxylic acid allows for the formation of salts or coupling with amines via peptide coupling reagents.
The bromine atom can be replaced through nucleophilic aromatic substitution or used in cross-coupling reactions to introduce a variety of substituents, including alkyl, aryl, and heteroaryl groups. This dual functionality allows for the systematic modification of the pyrazine core to explore structure-activity relationships (SAR) in drug discovery programs.
Strategic Integration into Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. mdpi.comnih.gov this compound possesses functionalities that could allow its strategic integration into MCRs. For instance, after hydrolysis to its corresponding carboxylic acid, it could be used in the Passerini or Ugi reactions. The Passerini reaction combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. mdpi.com
Table 1: Potential Multi-Component Reactions (MCRs) Involving a Derivative of the Title Compound
| MCR Type | Required Derivative | Reactants | Potential Product Class |
|---|---|---|---|
| Passerini Reaction | 2-(5-bromopyrazin-2-yl)acetic acid | Aldehyde/Ketone, Isocyanide | α-acyloxy carboxamides |
Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, could also be designed starting from this molecule. mdpi.com For example, a palladium-catalyzed coupling reaction at the bromine position could introduce a group that subsequently triggers an intramolecular cyclization with the acetate moiety, leading to complex polycyclic structures in a single, efficient step.
Utility in the Rational Design and Synthesis of New Chemical Entities (NCEs)
The process of rational drug design involves creating new molecules with a specific biological target in mind. mdpi.com The pyrazine scaffold is a key component in many compounds designed for therapeutic purposes, including anticancer agents. nih.govmdpi.comresearchgate.net this compound is a valuable starting material for the synthesis of New Chemical Entities (NCEs) due to its modifiable structure.
In the context of anticancer drug design, the pyrazine ring can act as a bioisostere for other aromatic systems and participate in key interactions with biological targets. The bromo and acetate groups serve as handles to attach other pharmacophoric groups or to modify the molecule's physicochemical properties, such as solubility and cell permeability. For example, in the design of kinase inhibitors, the pyrazine core can serve as a hinge-binding motif, while the side chains derived from the bromo and acetate positions can be optimized to occupy specific hydrophobic pockets in the enzyme's active site. nih.gov The development of novel thiazolyl–pyrazoline hybrids as dual EGFR/HER2 inhibitors illustrates a successful application of this scaffold-hopping and modification strategy. nih.gov
Table 2: Examples of Bioactive Scaffolds Related to Pyrazine Derivatives
| Compound Class | Target | Biological Activity |
|---|---|---|
| Thiazolyl–pyrazoline hybrids | EGFR/HER2 | Antiproliferative |
| 1,3,4-Oxadiazole analogues | Tubulin | Anticancer |
Applications in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful technique used to generate large libraries of diverse compounds for high-throughput screening in drug discovery. nih.gov The structure of this compound is well-suited for the creation of such libraries. Its two orthogonal reactive sites allow for the systematic and parallel synthesis of a large number of derivatives.
A typical combinatorial library synthesis using this building block could involve a two-step process:
Parallel Coupling: The bromine atom can be reacted with a diverse set of boronic acids via the Suzuki coupling reaction, creating an array of aryl- or heteroaryl-substituted pyrazines.
Parallel Amidation: The resulting library of esters can then be reacted with a diverse set of amines to form a large matrix of amide derivatives.
This approach allows for the rapid generation of thousands of unique compounds from a single, versatile starting material. The resulting library can then be screened against various biological targets to identify hit compounds, which can be further optimized in the lead discovery phase. nih.gov
Computational and Theoretical Investigations of Methyl 2 5 Bromopyrazin 2 Yl Acetate and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of Methyl 2-(5-bromopyrazin-2-yl)acetate. These calculations provide a detailed picture of the molecule's stability, reactivity, and spectroscopic properties. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is indicative of the molecule's electron-donating capability, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of chemical reactivity and kinetic stability. science.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. science.gov For pyrazine (B50134) derivatives, the distribution of these frontier orbitals is heavily influenced by the substituents on the pyrazine ring. nih.govmdpi.com The electron-withdrawing nature of the pyrazine ring itself, coupled with the bromine atom and the methyl acetate (B1210297) group, dictates the electron density distribution across the molecule. mdpi.com Molecular orbital analysis reveals that the HOMO is typically localized over the π-system of the pyrazine ring, while the LUMO may also be distributed across the ring and the ester group, indicating potential sites for nucleophilic and electrophilic attack. mdpi.comnih.gov
Table 1: Representative Electronic Properties of Pyrazine Derivatives from DFT Calculations
| Property | Description | Typical Calculated Values for Pyrazine Scaffolds |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.5 to 5.0 eV |
| Dipole Moment (µ) | Measure of molecular polarity | 1.0 to 3.5 D |
Note: Values are generalized from studies on various pyrazine derivatives and serve as illustrative examples.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a powerful method for investigating the pathways of chemical reactions, providing detailed information about transition states and reaction intermediates that are often difficult to observe experimentally. mdpi.com For the synthesis of this compound and its derivatives, DFT calculations can be used to map the potential energy surface of a reaction. youtube.com This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them. ucsb.edu
A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. ucsb.edu By calculating the geometry and energy of the transition state, chemists can determine the activation energy, which is crucial for predicting reaction rates and understanding mechanism feasibility. ucsb.edu For instance, in reactions involving pyrazine derivatives, such as Suzuki cross-coupling or nucleophilic substitution, computational models can help visualize the bond-breaking and bond-forming processes, assess the influence of catalysts, and explain observed product regioselectivity. mdpi.comsioc-journal.cn These theoretical studies guide the optimization of reaction conditions to improve yields and minimize byproducts. sioc-journal.cn
Conformational Analysis and Energetic Profiles of this compound Analogs
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound analogs involves exploring the different spatial arrangements of its atoms, particularly the rotation around single bonds, such as the one connecting the acetate group to the pyrazine ring.
Computational methods can be used to calculate the potential energy associated with each conformation. By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be generated, revealing the most stable (lowest energy) conformations and the energy barriers between them. Studies on similar D-A-D (donor-acceptor-donor) compounds have shown that the dihedral angles between different parts of the molecule are critical in determining properties like coplanarity, which in turn affects electronic characteristics. mdpi.comresearchgate.net For analogs of this compound, understanding the preferred conformations is essential for designing molecules that can fit effectively into the binding site of a biological target.
In Silico Studies of Molecular Interactions and Binding Affinities for Target Identification
In silico techniques are pivotal in the early stages of drug discovery for identifying potential biological targets and predicting how a ligand might interact with them. als-journal.com These methods are particularly valuable for screening large libraries of compounds against a specific protein target.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov This method uses scoring functions to estimate the binding affinity, typically expressed as a docking score in kcal/mol, where a more negative value indicates a stronger interaction. nih.govresearchgate.net
For derivatives of 5-bromopyrazine, docking studies have been successfully employed to identify potential anticancer agents. nih.gov For example, the compound 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) was docked against matrix metalloproteinase 2 (MMP-2) and matrix metalloproteinase 9 (MMP-9), two enzymes implicated in cancer progression. nih.govresearchgate.net The simulations predicted strong binding affinities, suggesting these enzymes as potential targets. nih.gov Similar studies for this compound would involve docking it into the active sites of various enzymes to identify those with which it interacts most favorably, thereby prioritizing targets for further experimental validation. japsonline.com
Table 2: Example Docking Scores for a 5-Bromopyrazine Derivative (BPU) against Target Proteins
| Target Protein | Ligand | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| MMP-2 | BPU | -9.0 | nih.govresearchgate.net |
| MMP-9 | BPU | -7.8 | nih.govresearchgate.net |
Data from a study on 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), a structurally related compound.
Following a docking simulation, a detailed analysis of the ligand-protein complex is performed to understand the specific molecular interactions responsible for binding. nih.gov Pyrazine-based compounds are known to engage in a variety of interactions, including hydrogen bonds with the pyrazine nitrogen atoms, π-π stacking with aromatic residues, and hydrophobic interactions. figshare.comacs.org
Analysis of the docked poses of 5-bromopyrazine derivatives reveals key interactions within the enzyme's active site. nih.govresearchgate.net For instance, hydrogen bonds might form between the ligand's urea (B33335) or ester groups and amino acid residues like aspartate or arginine in the protein. mdpi.com The pyrazine ring can form π-interactions with aromatic residues such as phenylalanine or tyrosine. figshare.com The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity. figshare.com This detailed profiling is crucial for structure-activity relationship (SAR) studies, guiding the modification of the ligand to enhance its binding potency and selectivity. researchgate.net
Molecular Dynamics Simulations to Investigate Stability and Dynamic Behavior in Simulated Environments
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding pose and the conformational changes in both the ligand and the protein. researchgate.netsemanticscholar.org
For a ligand like this compound docked into a target protein, an MD simulation would be run for a period of nanoseconds to observe its behavior. nih.govresearchgate.net Key metrics such as the root-mean-square deviation (RMSD) are calculated to assess the stability of the complex. A low and stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket. nih.govresearchgate.net MD simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies, offering a more rigorous validation of the docking results. semanticscholar.org These simulations confirmed that the BPU compound could effectively and stably bind to the catalytic sites of MMP-2 and MMP-9. nih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) |
| Matrix metalloproteinase 2 (MMP-2) |
| Matrix metalloproteinase 9 (MMP-9) |
| Phenylalanine |
| Tyrosine |
| Aspartate |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's potency, selectivity, or other biological endpoints, QSAR models serve as predictive tools to guide the rational design and optimization of new therapeutic agents. This approach is particularly valuable for optimizing a lead scaffold, such as that of this compound, by identifying key structural modifications that are likely to enhance its desired biological effects.
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties and/or structural features. These properties are numerically encoded as "molecular descriptors," which can be categorized into several classes, including:
Electronic Descriptors: These quantify the electronic properties of a molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For pyrazine derivatives, electronic descriptors can be crucial in defining interactions with biological targets, such as hydrogen bonding or electrostatic interactions.
Steric Descriptors: These relate to the size and shape of the molecule and its constituent functional groups. Descriptors like molecular volume, surface area, and specific conformational indices can help to understand how the compound fits into a receptor's binding pocket.
Hydrophobic Descriptors: These describe the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The partition coefficient (logP) is a classic example of a hydrophobic descriptor.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.
Once a set of molecular descriptors is calculated for a series of analogs of this compound, statistical methods are employed to build the QSAR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). semanticscholar.org The goal is to generate a robust and predictive model that can accurately estimate the biological activity of novel, untested derivatives.
For the scaffold of this compound, a hypothetical QSAR study could be designed to explore the impact of substitutions at various positions on the pyrazine ring and modifications of the acetate moiety. The following data tables illustrate the type of information that would be generated and analyzed in such a study.
Table 1: Hypothetical Dataset of this compound Derivatives and their Biological Activity
| Compound ID | R1 | R2 | Biological Activity (IC50, µM) |
| 1 | Br | CH3 | 10.5 |
| 2 | Cl | CH3 | 8.2 |
| 3 | F | CH3 | 7.5 |
| 4 | I | CH3 | 15.1 |
| 5 | Br | C2H5 | 9.8 |
| 6 | Br | n-Pr | 12.3 |
| 7 | Br | i-Pr | 11.5 |
| 8 | CN | CH3 | 5.6 |
| 9 | OCH3 | CH3 | 18.9 |
| 10 | NH2 | CH3 | 25.4 |
This table is for illustrative purposes only and does not represent real experimental data.
In this hypothetical dataset, 'R1' represents substitutions at the 5-position of the pyrazine ring, and 'R2' represents modifications to the ester group. The biological activity is given as the half-maximal inhibitory concentration (IC50).
Table 2: Selected Molecular Descriptors for the Hypothetical Derivatives
| Compound ID | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |
| 1 | 1.85 | 245.06 | 2.15 | -6.89 | -1.23 |
| 2 | 1.79 | 200.61 | 2.18 | -6.92 | -1.28 |
| 3 | 1.62 | 184.14 | 2.21 | -6.95 | -1.31 |
| 4 | 2.15 | 292.06 | 2.11 | -6.85 | -1.19 |
| 5 | 2.11 | 259.09 | 2.14 | -6.88 | -1.24 |
| 6 | 2.37 | 273.12 | 2.13 | -6.87 | -1.25 |
| 7 | 2.32 | 273.12 | 2.16 | -6.87 | -1.26 |
| 8 | 1.21 | 191.16 | 3.52 | -7.15 | -1.55 |
| 9 | 1.45 | 196.18 | 1.98 | -6.72 | -1.05 |
| 10 | 1.15 | 181.18 | 1.85 | -6.55 | -0.98 |
This table is for illustrative purposes only and does not represent real experimental data.
By analyzing the data in these tables using statistical software, a QSAR model could be developed. For instance, a resulting MLR equation might look like:
pIC50 = c0 + c1(LogP) + c2(Dipole Moment) - c3*(LUMO)
Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such an equation would suggest that the biological activity is influenced by the hydrophobicity, polarity, and electron-accepting capability of the molecule.
The insights gained from a QSAR model can be invaluable for scaffold optimization. For example, if the model indicates that lower LUMO energy is correlated with higher potency, medicinal chemists can prioritize the synthesis of derivatives with electron-withdrawing substituents. Similarly, if a certain range of LogP is found to be optimal, modifications can be made to the molecule to achieve the desired lipophilicity.
It is crucial to validate any developed QSAR model rigorously to ensure its predictive power. This is typically done through internal validation (e.g., cross-validation) and external validation using a set of compounds that were not used in the model development. A well-validated QSAR model can then be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process.
Emerging Research Directions and Future Perspectives on Methyl 2 5 Bromopyrazin 2 Yl Acetate
Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity
The functionalization of the pyrazine (B50134) core, particularly the carbon-bromine bond in Methyl 2-(5-bromopyrazin-2-yl)acetate, is a key area of investigation. Researchers are actively exploring new catalytic systems to improve the efficiency and control of cross-coupling reactions, which are fundamental for creating more complex molecules.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings, are standard methods for forming carbon-carbon and carbon-heteroatom bonds with aryl halides. mdpi.comresearchgate.netnih.govmdpi.comrsc.orgmdpi.comrsc.orgyoutube.comrsc.orgup.ac.za For pyrazine systems, these reactions are crucial for introducing a wide range of substituents. mdpi.com Recent efforts have focused on developing more robust and versatile palladium catalysts. For instance, the use of specialized phosphine (B1218219) ligands can enhance catalyst stability and activity, allowing for reactions to proceed under milder conditions with lower catalyst loadings. researchgate.netnih.gov
Beyond traditional palladium catalysts, there is a growing interest in employing catalysts based on more earth-abundant and less toxic metals like copper and manganese. doaj.org For example, novel copper-based catalytic systems have been developed for the synthesis of pyrazine derivatives, demonstrating good functional tolerance. doaj.org Similarly, manganese pincer complexes have shown promise in the catalytic synthesis of pyrazines through dehydrogenative coupling routes.
The development of these new catalytic systems aims to not only improve the yield and efficiency of reactions involving this compound but also to enhance selectivity, enabling chemists to target specific positions on the pyrazine ring with greater precision.
| Catalyst System | Coupling Reaction | Key Advantages |
| Palladium with specialized phosphine ligands | Suzuki, Buchwald-Hartwig, Sonogashira, Heck | Milder reaction conditions, lower catalyst loadings, enhanced stability |
| Copper-based catalysts | General pyrazine synthesis | Good functional tolerance, use of earth-abundant metal |
| Manganese pincer complexes | Dehydrogenative coupling for pyrazine synthesis | Novel reactivity, use of earth-abundant metal |
Development of Photo- and Electrocatalytic Methodologies for Functionalization
In a shift towards more sustainable and green chemical processes, researchers are increasingly turning to photo- and electrocatalytic methods for the functionalization of heteroaryl compounds like this compound. These techniques utilize light or electricity to drive chemical reactions, often under mild conditions and without the need for harsh reagents.
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgnih.govresearchgate.net This methodology often employs a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer processes to activate substrates. up.ac.zanih.gov For a compound like this compound, this could enable novel cross-coupling reactions with a variety of partners, including those that are challenging for traditional thermal methods. mdpi.comresearchgate.net For instance, visible-light-induced cross-coupling of aryl bromides with various partners has been successfully demonstrated, suggesting the potential for similar applications with bromopyrazines. mdpi.comresearchgate.net
Electrocatalysis offers another avenue for the controlled functionalization of pyrazine derivatives. mdpi.com Electrochemical methods can be used to generate reactive intermediates under precise potential control, leading to high selectivity. The electrochemical reduction of pyrazine and its derivatives has been studied, indicating that the pyrazine ring is electrochemically active. mdpi.com This opens the door for developing electrocatalytic coupling reactions where the bromine atom on this compound could be targeted for substitution or other transformations. The design of organic cathode materials based on pyrazine motifs for batteries also highlights the rich electrochemistry of these systems. nih.govyoutube.comnih.gov
| Methodology | Driving Force | Potential Applications for this compound |
| Visible-Light Photoredox Catalysis | Light Energy | Novel cross-coupling reactions, C-H functionalization, radical-based transformations |
| Electrocatalysis | Electrical Energy | Selective C-Br bond functionalization, reductive or oxidative coupling reactions |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes for compounds like this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and reproducible chemical manufacturing.
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. rsc.orgup.ac.zadoaj.org For the synthesis and functionalization of pyrazine derivatives, flow chemistry can lead to higher yields, shorter reaction times, and improved product purity. nih.gov A continuous-flow system has been successfully developed for the synthesis of pyrazinamide (B1679903) derivatives, demonstrating the feasibility of applying this technology to pyrazine chemistry. nih.gov The translation of palladium-catalyzed cross-coupling reactions of bromopyrazines into a flow regime is an active area of research.
Automated synthesis platforms, which combine robotics, software, and analytical tools, can accelerate the discovery and optimization of new reactions and molecules. youtube.com These platforms can perform a large number of experiments in a high-throughput manner, systematically varying reaction conditions to identify the optimal parameters for a given transformation. For a versatile building block like this compound, an automated platform could be used to rapidly screen a wide range of coupling partners and catalytic systems, significantly speeding up the development of new synthetic routes to valuable target molecules.
| Technology | Key Features | Relevance to this compound |
| Flow Chemistry | Continuous processing, precise control, enhanced safety | Improved synthesis and functionalization, higher yields, shorter reaction times |
| Automated Synthesis | High-throughput screening, rapid optimization | Accelerated discovery of new reactions and derivatives, efficient process development |
Advanced Spectroscopic Characterization Techniques for Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. Advanced spectroscopic techniques are playing an increasingly important role in elucidating the intricate details of catalytic cycles and identifying reactive intermediates in reactions involving pyrazine derivatives.
In-situ spectroscopic methods, such as real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow researchers to monitor the progress of a reaction as it happens, providing valuable kinetic and structural information. These techniques can help to identify transient intermediates that are key to the catalytic cycle but may be difficult to isolate and characterize using traditional methods.
Mass spectrometry techniques, particularly those with soft ionization methods like electrospray ionization (ESI-MS), are powerful tools for detecting and characterizing catalytic species and reaction intermediates. By coupling mass spectrometry with reaction monitoring, it is possible to gain a detailed picture of the species present in the reaction mixture at any given time.
For solid-state materials, such as heterogeneous catalysts or crystalline products, X-ray diffraction and crystallography are indispensable for determining their three-dimensional structure. This information is vital for understanding catalyst structure-activity relationships and for confirming the structure of newly synthesized pyrazine derivatives.
Synergistic Approaches Combining Synthetic and Computational Methods for Chemical Discovery
The combination of synthetic chemistry with computational modeling is a powerful strategy for accelerating the discovery of new molecules and reactions. This synergistic approach allows for the in-silico design and evaluation of new catalysts and substrates before they are synthesized in the laboratory, saving time and resources.
Density Functional Theory (DFT) calculations are widely used to model reaction mechanisms, predict the structures and energies of intermediates and transition states, and understand the factors that control reactivity and selectivity. For reactions involving this compound, DFT could be used to screen potential new ligands for palladium catalysts, predict the most favorable reaction pathways for photo- and electrocatalytic transformations, and rationalize experimentally observed outcomes.
Molecular docking studies can be used to predict how a molecule, such as a derivative of this compound, might bind to a biological target. This is particularly relevant in drug discovery, where pyrazine-containing compounds have shown a wide range of biological activities. nih.govnih.gov
By integrating computational predictions with experimental validation, researchers can adopt a more targeted and efficient approach to chemical discovery, leading to the faster development of new synthetic methods and functional molecules based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 2-(5-bromopyrazin-2-yl)acetate?
- Methodological Answer : The synthesis can be optimized using palladium-catalyzed cross-coupling reactions. For example, a mixture of 5-bromopyrazine derivatives with zinc dicyanide and tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen yields high-purity products after purification via reverse-phase chromatography . Halogenation strategies, such as introducing bromine via electrophilic substitution or metal-mediated coupling, are also effective for pyrazine ring functionalization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions on the pyrazine ring. Liquid Chromatography-Mass Spectrometry (LCMS) with formic acid-modified mobile phases (e.g., acetonitrile-water, 0.03% formic acid) provides accurate molecular ion peaks and retention time validation . High-resolution X-ray crystallography (using SHELX software) resolves structural ambiguities, particularly for asymmetric units and hydrogen bonding patterns .
Q. How can researchers purify this compound to achieve >98% purity?
- Methodological Answer : Reverse-phase column chromatography (C18 stationary phase) with acetonitrile-water gradients effectively removes unreacted starting materials and byproducts . Recrystallization in polar aprotic solvents (e.g., DMF or DMSO) further enhances purity, as evidenced by single-crystal X-ray diffraction data .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic effects of bromine and ester groups on reaction kinetics. For instance, bromine’s electron-withdrawing nature lowers the energy barrier for Suzuki-Miyaura couplings, while the methyl ester stabilizes transition states through steric effects. Docking studies (e.g., using AutoDock Vina) further predict interactions with biological targets, such as enzyme active sites .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or LCMS data often arise from regioisomeric byproducts or residual solvents. Use 2D NMR (e.g., HSQC, HMBC) to differentiate between positional isomers. Cross-validate with High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography for unambiguous structural assignment . For example, crystallographic R-factor analysis (e.g., Rgt < 0.06) ensures minimal model bias .
Q. What strategies mitigate steric hindrance during functionalization of the pyrazine ring in this compound?
- Methodological Answer : Steric effects from the methyl ester group can be minimized by using bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to favor transmetalation. Alternatively, microwave-assisted synthesis at elevated temperatures (120–150°C) accelerates reaction kinetics, overcoming steric barriers .
Comparative Analysis of Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
